molecular formula C14H19NO2S B8600664 Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)-N-2-propenyl- CAS No. 594858-64-7

Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)-N-2-propenyl-

Cat. No.: B8600664
CAS No.: 594858-64-7
M. Wt: 265.37 g/mol
InChI Key: SDICGMJIALNGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)-N-2-propenyl- is a useful research compound. Its molecular formula is C14H19NO2S and its molecular weight is 265.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)-N-2-propenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)-N-2-propenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

594858-64-7

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

4-methyl-N-(2-methylprop-2-enyl)-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C14H19NO2S/c1-5-10-15(11-12(2)3)18(16,17)14-8-6-13(4)7-9-14/h5-9H,1-2,10-11H2,3-4H3

InChI Key

SDICGMJIALNGNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC(=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-2-methylpropene (20 mL, 0.20 mol) is added over a period of 5 minutes to a suspension of 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulphonamide (27.9 g, 0.13 mol) and potassium carbonate (28.1 g, 0.20 mol) in N,N-dimethylformamide (200 mL) cooled in an ice bath. After 20 minutes, the suspension is stirred at ambient temperature for 18 hours. The suspension is concentrated to dryness. The residue is taken up in ethyl acetate (250 mL) and water (110 mL). The aqueous phase is extracted with ethyl acetate (2×50 mL). The combined organic phases are washed successively with aqueous 3N HCl solution (50 mL), water (3×50 mL), aqueous 5% potassium bicarbonate solution (50 mL), and finally brine (50 mL). The organic phase is dried over Na2SO4, filtered and concentrated to obtain the expected compound in the form of an oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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